molecular formula C10H12O4 B181000 Methyl 3-(2,4-dihydroxyphenyl)propionate CAS No. 17422-90-1

Methyl 3-(2,4-dihydroxyphenyl)propionate

Cat. No.: B181000
CAS No.: 17422-90-1
M. Wt: 196.2 g/mol
InChI Key: AGDUPZONPGNRJL-UHFFFAOYSA-N
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Description

. It has gained significant attention due to its potential therapeutic and environmental applications.

Biochemical Analysis

Cellular Effects

The effects of Methyl 3-(2,4-dihydroxyphenyl)propionate on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a lightening effect on ultraviolet B (UVB)-induced hyperpigmentation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may also affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2,4-dihydroxyphenyl)propionate can be synthesized through the esterification of 3-(2,4-dihydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of methyl 3-(2,4-dihydroxyphenyl)propanoate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,4-dihydroxyphenyl)propionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenylpropanoates.

Scientific Research Applications

Methyl 3-(2,4-dihydroxyphenyl)propionate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: It is used in the formulation of cosmetics and as a natural preservative in food products

Comparison with Similar Compounds

    Methyl 3-(3,4-dihydroxyphenyl)propanoate: Similar structure but different hydroxyl group positions.

    Methyl 3-(4-hydroxyphenyl)propanoate: Lacks one hydroxyl group compared to methyl 3-(2,4-dihydroxyphenyl)propanoate.

    Ethyl cinnamate: A structurally related phenylpropanoid with different ester and substitution patterns.

Uniqueness: Methyl 3-(2,4-dihydroxyphenyl)propionate is unique due to its specific hydroxyl group positions, which contribute to its distinct chemical reactivity and biological activity. Its dual hydroxyl groups enhance its antioxidant and anti-inflammatory properties compared to similar compounds .

Properties

IUPAC Name

methyl 3-(2,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDUPZONPGNRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477778
Record name Methyl 3-(2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-90-1
Record name Methyl 3-(2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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